molecular formula C21H24FN3O2S B2632804 2-(4-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide CAS No. 1235643-50-1

2-(4-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2632804
CAS No.: 1235643-50-1
M. Wt: 401.5
InChI Key: SJLUEBQMEORDAY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a fluorophenyl group, a nicotinoyl moiety, and a piperidine ring, making it structurally complex and potentially bioactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with appropriate reagents to introduce the desired substituents.

    Nicotinoyl Group Introduction: The nicotinoyl group is introduced via an acylation reaction. This step often involves the use of nicotinoyl chloride or a similar reagent in the presence of a base such as triethylamine.

    Fluorophenyl Group Addition: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule. This is often achieved through a condensation reaction, using reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. Research is ongoing to explore its potential as a ligand for various biological targets, including receptors and enzymes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the treatment of neurological disorders or cancers.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique properties may lend themselves to applications in materials science or catalysis.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through binding interactions facilitated by its fluorophenyl and nicotinoyl groups. These interactions may modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide: The target compound.

    2-(4-chlorophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide: A similar compound with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide: A similar compound with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro- and bromo- analogs. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S/c1-28-20-18(3-2-10-23-20)21(27)25-11-8-16(9-12-25)14-24-19(26)13-15-4-6-17(22)7-5-15/h2-7,10,16H,8-9,11-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLUEBQMEORDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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